molecular formula C12H4Cl6 B1617541 2,3,3',4,5',6-Hexachlorobiphenyl CAS No. 74472-43-8

2,3,3',4,5',6-Hexachlorobiphenyl

Cat. No.: B1617541
CAS No.: 74472-43-8
M. Wt: 360.9 g/mol
InChI Key: UNPTZXSJGZTGJJ-UHFFFAOYSA-N
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Description

2,3,3’,4,5’,6-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. PCBs are synthetic organic chemicals that contain 1-10 chlorine atoms attached to biphenyl, which is a molecule composed of two benzene rings. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their environmental persistence and potential health hazards .

Mechanism of Action

Target of Action

2,3,3’,4,5’,6-Hexachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the circadian clock . It achieves this by inhibiting the basal and circadian expression of the core circadian component PER1 .

Mode of Action

The compound interacts with its targets by regulating their expression. Specifically, it inhibits the basal and circadian expression of PER1 . This interaction results in changes to the circadian rhythm, which can have wide-ranging effects on various biological processes.

Biochemical Pathways

It is known that the compound’s regulation of per1 can impact thecircadian rhythm . The circadian rhythm is a natural, internal process that regulates the sleep-wake cycle and repeats roughly every 24 hours. It can affect hormone levels, eating habits, digestion, body temperature, and other important bodily functions.

Pharmacokinetics

Like other pcbs, it is known to belipophilic and can accumulate in fatty tissues . This property can lead to bioaccumulation and biomagnification, potentially resulting in harmful health effects. The compound’s bioavailability would be influenced by its lipophilicity, as well as factors such as its route of administration and the individual’s metabolic rate.

Result of Action

The primary result of 2,3,3’,4,5’,6-Hexachlorobiphenyl’s action is the disruption of the circadian rhythm due to its inhibition of PER1 . This can lead to a variety of effects at the molecular and cellular level, potentially impacting sleep patterns, hormone regulation, and other circadian-controlled processes.

Preparation Methods

The synthesis of 2,3,3’,4,5’,6-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired degree of chlorination . Industrial production methods are similar but are conducted on a larger scale with more stringent controls to ensure product purity and minimize environmental impact.

Chemical Reactions Analysis

2,3,3’,4,5’,6-Hexachlorobiphenyl undergoes several types of chemical reactions, including:

Common reagents used in these reactions include chlorine gas, iron or aluminum chloride (for chlorination), and strong oxidizing agents (for oxidation). The major products formed depend on the specific reaction conditions but can include various hydroxylated or dechlorinated derivatives .

Scientific Research Applications

Comparison with Similar Compounds

2,3,3’,4,5’,6-Hexachlorobiphenyl is similar to other hexachlorobiphenyls, such as 2,2’,3,3’,4,4’-Hexachlorobiphenyl and 2,2’,4,4’,5,5’-Hexachlorobiphenyl. These compounds share similar chemical structures and properties but differ in the positions of the chlorine atoms on the biphenyl rings. This positional difference can influence their chemical reactivity, biological activity, and environmental persistence .

Similar Compounds

  • 2,2’,3,3’,4,4’-Hexachlorobiphenyl
  • 2,2’,4,4’,5,5’-Hexachlorobiphenyl
  • 2,3,3’,4,4’,5’-Hexachlorobiphenyl

These compounds are all part of the broader class of PCBs and share many of the same environmental and health concerns .

Properties

IUPAC Name

1,2,3,5-tetrachloro-4-(3,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-6-1-5(2-7(14)3-6)10-8(15)4-9(16)11(17)12(10)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPTZXSJGZTGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074232
Record name 2,3,3',4,5',6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74472-43-8
Record name PCB 161
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74472-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3',4,5',6-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4,5',6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,5',6-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG34P342V8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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